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molecular formula C10H9N3O B8463529 2-(5-Aminopyrazin-2-yl)phenol

2-(5-Aminopyrazin-2-yl)phenol

Cat. No. B8463529
M. Wt: 187.20 g/mol
InChI Key: KHFOFBKHLJZUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132425B2

Procedure details

To each of 8 microwave tubes was added 2-amino-5-bromopyrazine (174 mg, 1.00 mmol), 2-hydroxyphenylboronic acid (151 mg, 1.10 mmol), acetonitrile (3 mL), dichlorobis(triphenylphosphine)palladium(II) (36 mg, 0.05 mmol), and a 1M aqueous sodium bicarbonate solution (1 mL). The 8 tubes were microwave-heated at 150° C. for 15 min. The reaction mixture was cooled and then poured into a solution of ethyl acetate and water. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was dissolved in hot methanol (100 mL). The methanol solution was concentrated in vacuo until a precipitate was observed. The precipitate was filtered. The filtrate was further concentrated and filtered to afford 5-(2-hydroxy-phenyl)-pyrazin-2-ylamine (478 mg, 32%) as a solid.
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O.C(#N)C.C(=O)(O)[O-].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(OCC)(=O)C>[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:5]1[N:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1 |f:3.4,^1:29,48|

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
151 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)B(O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
36 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The methanol solution was concentrated in vacuo until a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was further concentrated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 255.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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